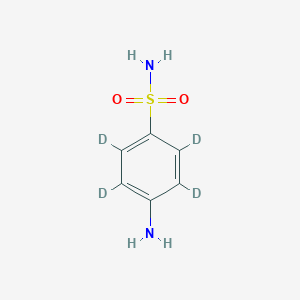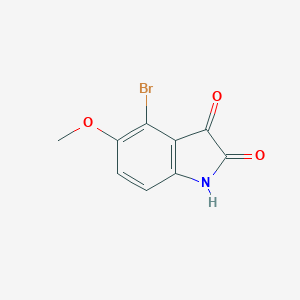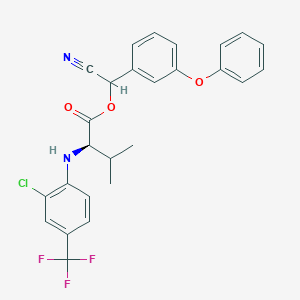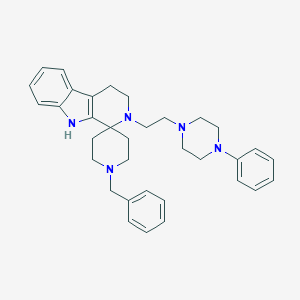
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine, also known as TCB-2, is a synthetic compound that belongs to the class of tryptamines. It was first synthesized in 1998 by a team of researchers at the University of Innsbruck, Austria. TCB-2 is a potent agonist of the 5-HT2A receptor, which is a subtype of the serotonin receptor. This receptor is involved in the regulation of mood, cognition, perception, and behavior. TCB-2 has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine acts as a selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor. Upon binding to the receptor, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine induces a conformational change that activates the G protein signaling pathway. This leads to the activation of various downstream signaling pathways, including the phospholipase C, phospholipase A2, and mitogen-activated protein kinase pathways. The activation of these pathways results in the modulation of various cellular processes, including neurotransmitter release, gene expression, and cell proliferation.
Efectos Bioquímicos Y Fisiológicos
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin and dopamine in the brain, which are neurotransmitters that play a key role in the regulation of mood, cognition, and behavior. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been shown to have anti-inflammatory and neuroprotective effects, which may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of serotonin signaling on specific cellular processes. However, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a synthetic compound that may have potential limitations in terms of its pharmacokinetics and pharmacodynamics. It may also have potential off-target effects that need to be carefully evaluated.
Direcciones Futuras
There are several future directions for research on 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine. One potential direction is the development of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine analogs that have improved pharmacokinetic and pharmacodynamic properties. Another direction is the study of the role of the 5-HT2A receptor in various physiological and pathological conditions, such as pain, inflammation, and cancer. The development of novel therapeutic agents that target the 5-HT2A receptor may have potential applications in the treatment of these conditions. Overall, 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a promising compound that has potential applications in scientific research and drug discovery.
Métodos De Síntesis
The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine involves several steps, starting from the reaction of tryptamine with 3-bromo-1-propanol to obtain the intermediate compound. This intermediate is then reacted with 1-phenyl-4-piperazinecarboxylic acid to yield the key intermediate, which is further reacted with benzylpiperidine to give the final product. The synthesis of 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has been used in scientific research to study the role of the 5-HT2A receptor in various physiological and pathological conditions. It has been shown to have potential applications in the treatment of psychiatric disorders such as depression, anxiety, and schizophrenia. 2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine has also been used to study the effects of serotonin on the cardiovascular system, as well as the regulation of appetite and body weight.
Propiedades
Número CAS |
132054-05-8 |
|---|---|
Nombre del producto |
2-(2-(1-Phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine |
Fórmula molecular |
C34H41N5 |
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
1'-benzyl-2-[2-(4-phenylpiperazin-1-yl)ethyl]spiro[4,9-dihydro-3H-pyrido[3,4-b]indole-1,4'-piperidine] |
InChI |
InChI=1S/C34H41N5/c1-3-9-28(10-4-1)27-37-19-16-34(17-20-37)33-31(30-13-7-8-14-32(30)35-33)15-18-39(34)26-23-36-21-24-38(25-22-36)29-11-5-2-6-12-29/h1-14,35H,15-27H2 |
Clave InChI |
HKDUSDZSIOLYHL-UHFFFAOYSA-N |
SMILES |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
SMILES canónico |
C1CN(C2(CCN(CC2)CC3=CC=CC=C3)C4=C1C5=CC=CC=C5N4)CCN6CCN(CC6)C7=CC=CC=C7 |
Otros números CAS |
132054-05-8 |
Sinónimos |
2-(2-(1-phenyl-4-piperazynyl)ethyl)-1,2,3,4-tetrahydro-beta-carboline-1-spiro-4'-N'-benzylpiperidine PPET |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



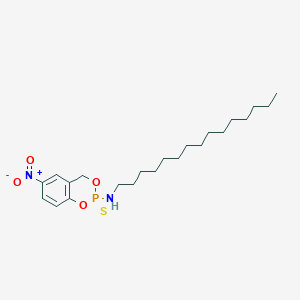
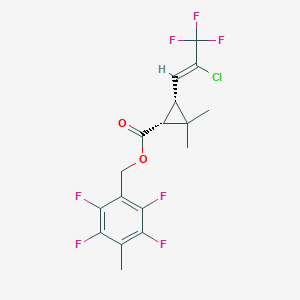
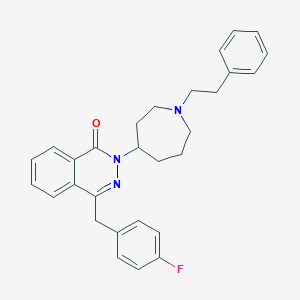
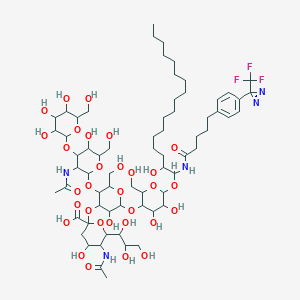
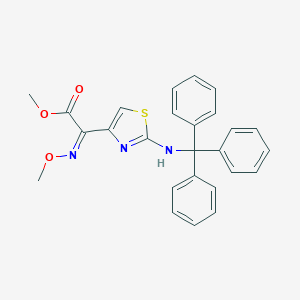
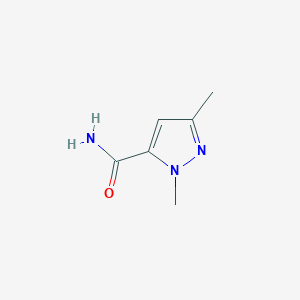
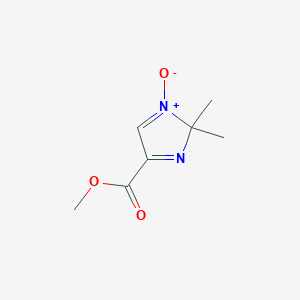
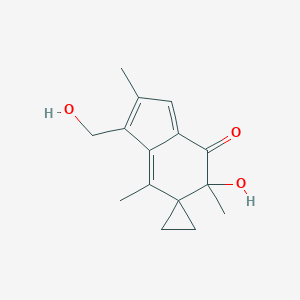
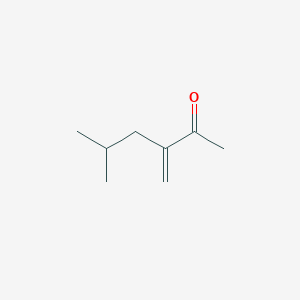
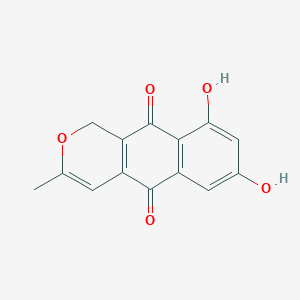
![n-[2-(3,4-Dimethoxyphenyl)ethyl]formamide](/img/structure/B143142.png)
